molecular formula C13H11NO2 B3278661 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide CAS No. 681161-44-4

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Cat. No. B3278661
M. Wt: 213.23 g/mol
InChI Key: BQRRGDDGUKOPJO-UHFFFAOYSA-N
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Description

3’-Hydroxy-[1,1’-biphenyl]-3-carboxamide , also known as Fendizoic acid , is a chemical compound with the molecular formula C₂₀H₁₄O₄ . It falls within the class of biphenyl derivatives and exhibits interesting properties. The compound’s structure consists of a biphenyl core with a hydroxyl group at the 3’ position and a carboxamide functional group at the 3 position. Fendizoic acid has a molecular weight of approximately 318.32 daltons .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of Fendizoic acid is approximately 153–157°C .

Scientific Research Applications

Antitrypanosomal Activity

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide derivatives have demonstrated significant potential in antitrypanosomal activities. A study found that certain derivatives, specifically 3-hydroxy-N-(3-trifluoromethylphenyl)- and 3-hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamides, exhibited high biological activity against Trypanosoma brucei brucei, a parasite responsible for African sleeping sickness. These activities were correlated with lipophilicity, acid-base dissociation constants, and electronic properties of the compounds (Kos et al., 2018).

Antibacterial and Herbicidal Activity

Ring-substituted derivatives of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide have shown notable antibacterial and herbicidal activities. In particular, 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide displayed high activity against various Staphylococcus strains, including methicillin-resistant strains. Additionally, these derivatives demonstrated inhibitory effects on photosynthetic electron transport in plants, indicating their potential use as herbicides (Kos et al., 2013).

Photophysical Properties

Studies on 2-amino-3-carboxamide-1,1'-biaryls and 4-(arylamino)-[1,1'-biphenyl]-3-carboxamides, derivatives of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide, have revealed their potential in photophysical applications. These compounds exhibit luminescence in the blue region, with some demonstrating high fluorescence quantum yields. This suggests their use in developing fluorescent materials and optical devices (Novanna et al., 2020).

properties

IUPAC Name

3-(3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-13(16)11-5-1-3-9(7-11)10-4-2-6-12(15)8-10/h1-8,15H,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRRGDDGUKOPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683480
Record name 3'-Hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

CAS RN

681161-44-4
Record name 3'-Hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred, cooled (0° C.) solution of 3′-methoxybiphenyl-3-carboxylic acid amide (0.57 g; 2.5 mmol) in dry CH2Cl2 (28 mL), under N2 atmosphere, a 1M solution of BBr3 in CH2Cl2 (6.4 mL) was added. The mixture was stirred at room temperature for 1 h, quenched with 2N Na2CO3 and extracted with AcOEt. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated. Purification of residue by column chromatography (cyclohexane/EtOAc 2:8) gave the desired product as an amorphous solid. Yield 91%. Mp: 148–51° C. (after digestion with i-Pr2O). MS (EI): m/z 213 (M+, 100%). 1H NMR (CDCl3/d6-DMSO): δ 6.06 (br s, 1H); 6.59 (m, 1H); 6.85 (m, 2H); 7.01 (t, 1H); 7.23 (t, 1H); 7.35 (br s, 1H); 7.45 (m, 1H); 7.60 (m, 1H) 7.88 (s, 1H); 8.80 (s, 1H) ppm. IR (Nujol): 3314, 3141, 1669, 1630, 1607, 1577 cm−1.
Name
3′-methoxybiphenyl-3-carboxylic acid amide
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.4 mL
Type
solvent
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

To a 5 L 3-neck round bottom flask was charged with 3-bromobenzamide (128.29 g, 0.64 mol), EtOH (1274 mL), PdCl2 (0.588 g, 3.3 mmol, 0.005 equivalents), 3-hydroxyphenyl boronic acid (93 g, 0.67 mol. 1.05 equivalents), K2CO3 (177 g, 1.28 mol, 2 equivalents) and nBu4NBr (10.3 g, 0.032 mol, 0.05 equivalents). The reaction mixture was stirred at room temperature for approximately 16 hours. Upon completion of the reaction, a 10% aqueous HCl solution was added to the reaction mixture until the pH reached 1-2. The reaction mixture was extracted with EtOAc. The organic phases were combined and filtered through celite. The organic solvents were then removed under vacuum to obtain an orange solid. The solid was dissolved in acetone (200-300 mL) and water (1700 mL) was added. The reaction mixture was stirred for 1 hour at approximately 5-10° C. The product was collected by filtration as a white solid and dried under vacuum at 40-45° C. (132.9 g, 0.62 mol, 98%).
Quantity
128.29 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Name
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
catalyst
Reaction Step One
Name
Quantity
0.588 g
Type
catalyst
Reaction Step One
Name
Quantity
1274 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 (± 50) mL
Type
solvent
Reaction Step Three
Name
Quantity
1700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 50 L reactor was charged with 3-hydroxyphenylboronic acid (1.776 kg, 12.88 mol, 1.05 eq), 3-bromobenzamide (2.453 kg, 12.26 mol, 1.0 eq), tetrabutylammonium bromide (0.198 kg, 0.61 mol, 0.05 eq), PdCl2 (0.011 kg, 0.061 mol, 0.005 eq), and EtOH (9.689 kg). To the reaction mixture at 20-25° C., with moderate stirring, was added a slurry of K2CO3 (3.390 kg, 24.53 mol, 2 eq) in EtOH (4.84 kg). The K2CO3 container was rinsed with EtOH (4.84 kg) into the reactor. The reaction mixture was stirred at 20-25° C. for approximately 3-5 hours and monitored by thin layer chromatography (TLC) (hexanes:EtOAc 6:4). After the reaction was judged to be complete, 10% aq. HCl was added to the reaction mixture until the pH reached 1-2. Additional 10% aq. HCl was added, resulting in a final pH less than 1. The solution was agitated for approximately 35 minutes at 20-25° C. Approximately 12 liters of the solution was drained off and set aside. The remaining reaction mixture was diluted with EtOAc and washed with water (0.17 mL of EtOAc was added per mL of solution, and 0.294 mL of water per mL of solution). The organic phases were combined and concentrated in vacuo. Once the organic phases were reduced in volume to about 9 L, the mixture was transfered to reactor and 32 L of water was added. The temperature of the mixture was adjusted to 0-5° C., and it was agitated for 30 minutes. The product precipitated from the mixture and was filtered. The filter cake was washed with water from the reactor and dried at ambient temperature for about 18 hours, yielding 2.212 Kg (85%) of a white solid.
Quantity
1.776 kg
Type
reactant
Reaction Step One
Quantity
2.453 kg
Type
reactant
Reaction Step One
Quantity
0.198 kg
Type
catalyst
Reaction Step One
Name
Quantity
0.011 kg
Type
catalyst
Reaction Step One
Name
Quantity
9.689 kg
Type
solvent
Reaction Step One
Name
Quantity
3.39 kg
Type
reactant
Reaction Step Two
Name
Quantity
4.84 kg
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
12 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide

Citations

For This Compound
2
Citations
G Spadoni, A Bedini, L Furiassi, M Mari… - Journal of Medicinal …, 2018 - ACS Publications
Activation of melatonin receptors and inhibition of fatty acid amide hydrolase (FAAH) have both shown potential benefits for the treatment of glaucoma. To exploit the combination of …
Number of citations: 26 pubs.acs.org
SD Kodani - 2018 - search.proquest.com
Design, Synthesis and Evaluation of Dual Soluble Epoxide Hydrolase and Fatty Acid Amide Hydrolase Inhibitors By SEAN DAVID KODA Page 1 -i- Design, Synthesis and Evaluation of …
Number of citations: 0 search.proquest.com

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